Shikimate-3-phosphate

Catalog No.
S577087
CAS No.
63959-45-5
M.F
C7H11O8P
M. Wt
254.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shikimate-3-phosphate

CAS Number

63959-45-5

Product Name

Shikimate-3-phosphate

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

Molecular Formula

C7H11O8P

Molecular Weight

254.13 g/mol

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-N

SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O

Synonyms

shikimate-3-phosphate, shikimic acid-3-phosphate

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O

Shikimate-3-phosphate (S3P) is a molecule that plays a crucial role in the shikimate pathway, a metabolic pathway found in plants, bacteria, fungi, and some protists. This pathway is responsible for the biosynthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. (PubChem, Shikimate-3-phosphate: )

Understanding the Shikimate Pathway

S3P serves as a vital intermediate within the shikimate pathway. Scientists use S3P to study the regulation and enzymatic steps of this pathway. By understanding how S3P is produced and utilized, researchers can gain insights into the overall function of the shikimate pathway in various organisms. (Sigma-Aldrich, Shikimate-3-Phosphate Trisodium salt: )

Herbicide Development and Resistance

The enzyme responsible for converting S3P to the next step in the pathway, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), is the target of the widely used herbicide glyphosate. (PubChem, Shikimate-3-phosphate: ) Research on S3P and its interaction with EPSPS is crucial for developing new and more effective herbicides, as well as understanding the mechanisms by which weeds develop resistance to glyphosate.

Shikimate-3-phosphate is a key intermediate in the shikimate pathway, a metabolic route utilized by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. This compound is classified as an organophosphate and has the chemical formula C7H11O8PC_7H_{11}O_8P with an average molecular weight of approximately 254.13 g/mol . Structurally, shikimate-3-phosphate is characterized by a cyclohexene ring with hydroxyl and phosphate groups, which contribute to its biochemical reactivity and function.

Shikimate-3-phosphate participates primarily in the enzymatic reaction catalyzed by 5-enolpyruvylshikimate-3-phosphate synthase. In this reaction, shikimate-3-phosphate reacts with phosphoenolpyruvate to form 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate:

Shikimate 3 phosphate+Phosphoenolpyruvate5 enolpyruvylshikimate 3 phosphate+Inorganic Phosphate\text{Shikimate 3 phosphate}+\text{Phosphoenolpyruvate}\rightarrow \text{5 enolpyruvylshikimate 3 phosphate}+\text{Inorganic Phosphate}

This reaction is crucial in the shikimate pathway, which is absent in mammals, making it a target for herbicides like glyphosate that inhibit this pathway by competitively binding to the enzyme .

Shikimate-3-phosphate plays a significant role in the biosynthesis of aromatic amino acids through the shikimate pathway. This pathway is essential for the production of various secondary metabolites and compounds critical for plant growth and development. The enzyme that utilizes shikimate-3-phosphate is vital for synthesizing chorismate, which serves as a precursor for many biologically important compounds .

Shikimate-3-phosphate is synthesized through a series of enzymatic reactions within the shikimate pathway. The pathway begins with phosphoenolpyruvate and erythrose-4-phosphate as substrates. The synthesis involves several enzymes:

  • DAHP Synthase: Converts phosphoenolpyruvate and erythrose-4-phosphate into 3-deoxy-D-arabino-heptulosonate 7-phosphate.
  • 3-Dehydroquinate Synthase: Converts 3-deoxy-D-arabino-heptulosonate 7-phosphate into 3-dehydroquinate.
  • Shikimate Dehydrogenase: Reduces 3-dehydroquinate to shikimic acid.
  • Shikimate Kinase: Phosphorylates shikimic acid to form shikimate-3-phosphate .

Shikimate-3-phosphate has several applications:

  • Herbicide Target: It serves as a target for glyphosate-based herbicides, which inhibit the shikimate pathway in plants and some microorganisms.
  • Biochemical Research: It is used in studies related to metabolic pathways and enzyme kinetics.
  • Synthetic Biology: Researchers explore its potential in engineering microbial systems for the production of aromatic compounds .

Studies have shown that shikimate-3-phosphate interacts with various enzymes in the shikimate pathway, particularly with 5-enolpyruvylshikimate-3-phosphate synthase. This interaction is critical for understanding how herbicides like glyphosate function as competitive inhibitors by mimicking the transition state of the substrate . Additionally, its role in metabolic engineering highlights its importance in developing microbial strains capable of producing valuable aromatic compounds.

Several compounds share structural or functional similarities with shikimate-3-phosphate:

Compound NameChemical FormulaRole/Function
Shikimic AcidC7H10O5C_7H_10O_5Precursor in the synthesis of shikimate-3-phosphate
5-Enolpyruvylshikimate-3-phosphateC10H11O8PC_10H_{11}O_8PProduct of the reaction involving shikimate-3-phosphate
ChorismateC10H11O5C_10H_{11}O_5Precursor for aromatic amino acids
PhosphoenolpyruvateC3H4O6PC_3H_4O_6PKey substrate in various metabolic pathways

Uniqueness: Shikimate-3-phosphate is unique due to its specific role as a phosphorylated intermediate within the shikimate pathway, which is not present in mammals but is critical for many plants and microorganisms. Its phosphorylation state distinguishes it from other similar compounds that may not have this modification.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

254.01915430 g/mol

Monoisotopic Mass

254.01915430 g/mol

Heavy Atom Count

16

Wikipedia

3-phosphoshikimic acid
Shikimate-3-Phosphate

Dates

Modify: 2024-04-14

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